

A Comparative Toxicological Assessment of Bromuron and its Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bromuron*

Cat. No.: *B1294219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological endpoints of the phenylurea herbicide **bromuron** and its primary metabolites: 3-(4-bromophenyl)-1-methoxy-1-methylurea, 4-bromophenylurea, and 4-bromoaniline. Due to the limited availability of comprehensive toxicological data for **bromuron** and its metabolites, this guide incorporates data from the structurally similar herbicide, **metobromuron**, as a surrogate for certain endpoints, with appropriate notations. All quantitative data are summarized for clear comparison, and detailed experimental protocols based on OECD guidelines are provided.

Executive Summary

Bromuron, a substituted phenylurea herbicide, and its metabolites exhibit a range of toxicological effects. The primary mechanism of herbicidal action, inhibition of photosynthesis at photosystem II, is not directly relevant to mammalian toxicity. In mammals, the toxicological profile is characterized by acute toxicity, with 4-bromoaniline demonstrating the highest level of acute oral toxicity among the assessed compounds. Data on chronic, reproductive, and developmental toxicity for **bromuron** are limited. However, information from the related compound **metobromuron** suggests that the liver and red blood cells are potential target organs. Some evidence suggests that phenylurea herbicides and their metabolites may interact with the androgen receptor, indicating a potential for endocrine disruption. Further research is required to fully elucidate the toxicological profiles of **bromuron** and its metabolites.

Data Presentation

Table 1: Acute Toxicity Data

Compound	Test Species	Route	LD50/LC50	Reference
Bromuron	Rat	Oral	3,160 mg/kg	[1][2]
Rabbit	Dermal	>2,000 mg/kg	[2]	
4-a	Bromophenylure	Mouse	1,500 mg/kg	[3]
4-Bromoaniline	Rat	Oral	456 mg/kg	[4][5]
Rat	Dermal	1,180 mg/kg	[4]	
Mouse	Oral	289 mg/kg	[4]	

Table 2: Chronic, Reproductive, and Developmental Toxicity Data (Surrogate data from Metobromuron)

Endpoint	Test Species	NOAEL	LOAEL	Critical Effects	Reference
Chronic Toxicity (1-year)	Dog	0.46 mg/kg bw/day	1.59 mg/kg bw/day	Hemolytic anemia	[6]
Reproductive Toxicity (2-generation)	Rat	4.16 mg/kg bw/day (parental)	19.2 mg/kg bw/day (parental)	Decreased body weight gain	[6]
19.2 mg/kg bw/day (offspring)	73.4 mg/kg bw/day (offspring)	Decreased pup weight	[6]		
Developmental Toxicity	Rat	30 mg/kg bw/day (maternal)	100 mg/kg bw/day (maternal)	Decreased body weight gain	[6]
30 mg/kg bw/day (developmental)	100 mg/kg bw/day (developmental)	Increased skeletal variations	[6]		
Rabbit	30 mg/kg bw/day (maternal)	100 mg/kg bw/day (maternal)	Decreased body weight gain	[6]	
30 mg/kg bw/day (developmental)	100 mg/kg bw/day (developmental)	Increased embryo-fetal mortality	[6]		

Note: NOAEL (No Observed Adverse Effect Level), LOAEL (Lowest Observed Adverse Effect Level). Data for **metobromuron** is used as a surrogate for **bromuron** due to the lack of available data for **bromuron** itself.

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 423)

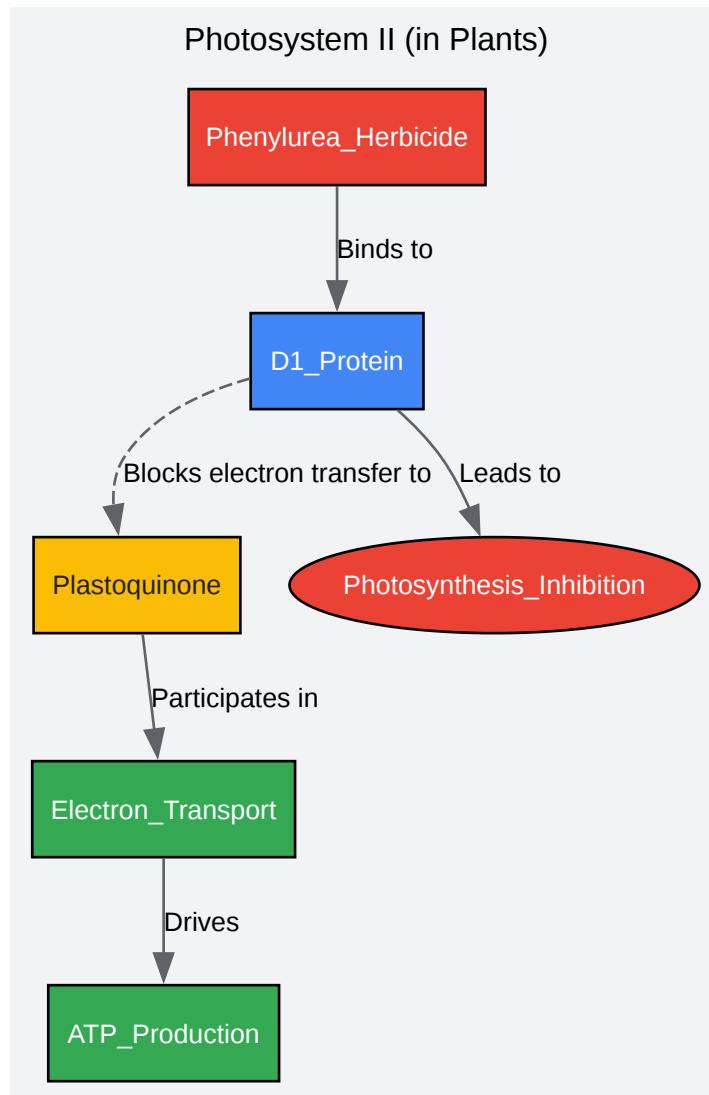
The acute oral toxicity is determined using the Acute Toxic Class Method. The test substance is administered orally by gavage to a group of fasted rodents (usually rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The classification of toxicity is based on the number of animals that die at a particular dose level.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards from repeated exposure. The test substance is administered daily in graduated doses to several groups of rodents (typically rats) for 90 days.^{[7][8]} Observations include measurements of body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis.^{[7][8]} At the end of the study, a gross necropsy and histopathological examination of organs are performed to identify target organs and a No-Observed-Adverse-Effect-Level (NOAEL).^{[7][8]}

Two-Generation Reproduction Toxicity (OECD 416)

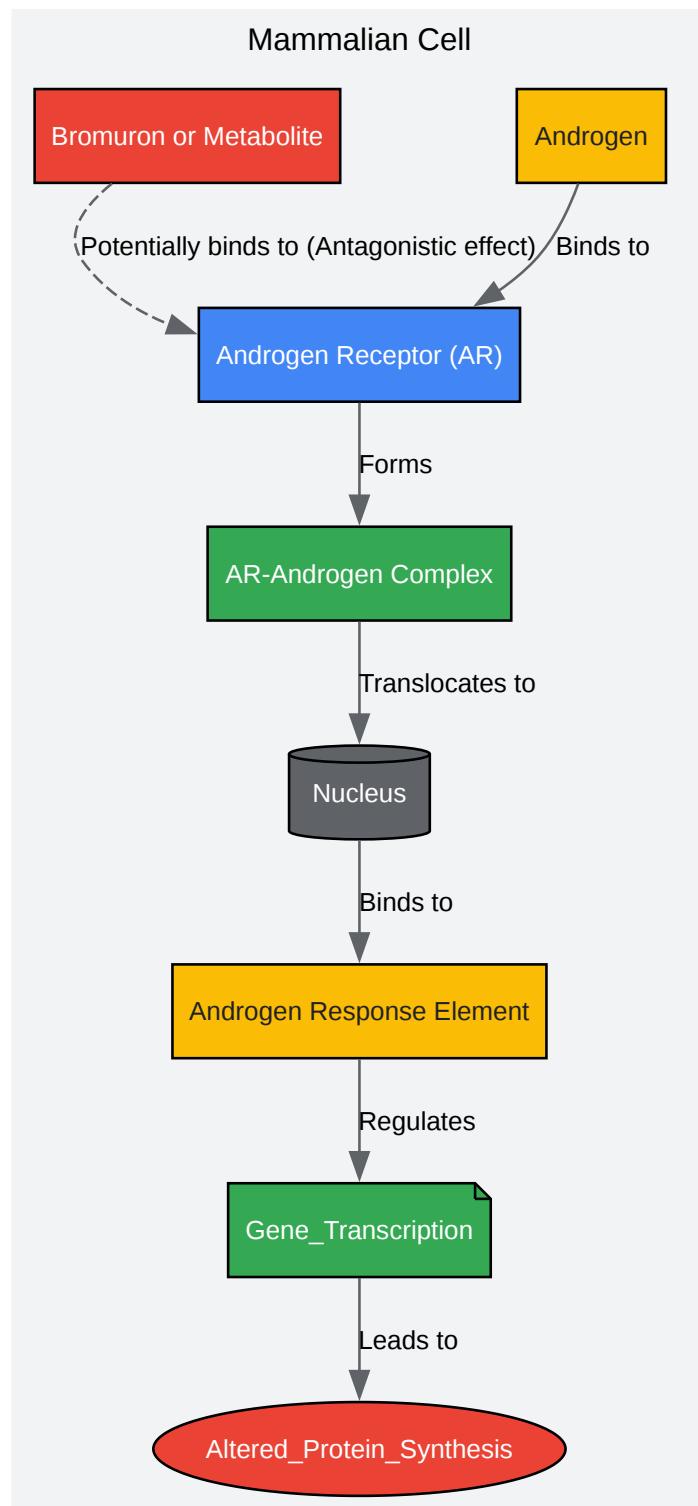
This study assesses the effects of a substance on male and female reproductive performance and on the offspring. The test substance is administered to parental (P) animals for a pre-mating period, during mating, gestation, and lactation.^{[9][10]} The first-generation (F1) offspring are then selected and administered the test substance through to their mating and the production of a second generation (F2).^{[9][10]} Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.^{[9][10]}


Prenatal Developmental Toxicity Study (OECD 414)

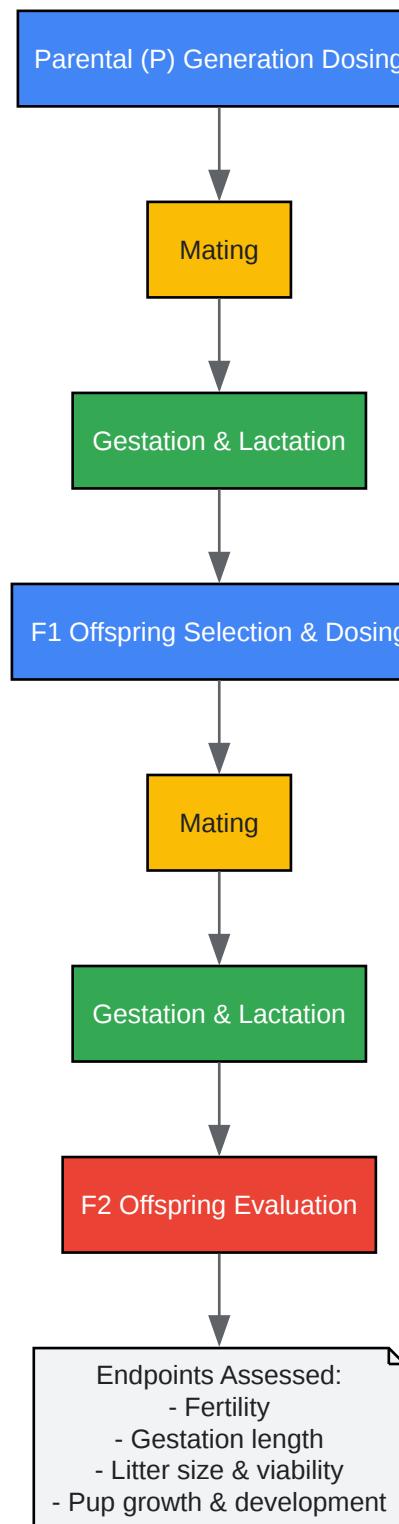
This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus. The test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis.^{[10][11]} Dams are observed for signs of toxicity, and just prior to birth, the fetuses are examined for external, visceral, and skeletal malformations and variations.^{[10][11]}

Mandatory Visualization

Signaling Pathways and Experimental Workflows


General Phenylurea Herbicide Mechanism of Action (Herbicidal)

[Click to download full resolution via product page](#)


Caption: General mechanism of herbicidal action of phenylurea herbicides in plants.

Hypothetical Signaling Pathway: Androgen Receptor Interaction

[Click to download full resolution via product page](#)

Caption: Hypothetical interaction of **bromuron** or its metabolites with the androgen receptor signaling pathway.

Experimental Workflow: Two-Generation Reproductive Toxicity Study (OECD 416)

[Click to download full resolution via product page](#)

Caption: Simplified workflow for a two-generation reproductive toxicity study (OECD 416).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application of an androgen receptor assay for the characterisation of the androgenic or antiandrogenic activity of various phenylurea herbicides and their derivatives† - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. ask-force.org [ask-force.org]
- 3. Phenylurea herbicides [nies.go.jp]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Bromuron and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294219#comparing-the-toxicological-endpoints-of-bromuron-and-its-metabolites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com